molecular formula C19H15N5OS2 B2776707 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894002-00-7

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2776707
CAS No.: 894002-00-7
M. Wt: 393.48
InChI Key: SDJZLENFLQRFNP-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzo[d]thiazole ring, a pyridazinyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of an appropriate precursor, such as 2-aminothiophenol with a methyl-substituted benzaldehyde.

    Introduction of the pyridazinyl group: This step might involve the reaction of the benzo[d]thiazole intermediate with a pyridazinyl halide under basic conditions.

    Thioacetamide linkage: The final step could involve the nucleophilic substitution of the pyridazinyl intermediate with a thioacetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other thiazole and pyridazine derivatives.

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyridazine derivatives: Often investigated for their anti-inflammatory and cardiovascular effects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c1-12-5-6-15-16(10-12)27-19(21-15)22-17(25)11-26-18-8-7-14(23-24-18)13-4-2-3-9-20-13/h2-10H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZLENFLQRFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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